4-(6-chloropyridazin-3-yl)butanoic acid
Description
4-(6-Chloropyridazin-3-yl)butanoic acid (C₈H₉ClN₂O₂) is a chlorinated pyridazine derivative with a butanoic acid side chain. Key identifiers include CAS numbers (EN300-754508, EN300-754324) and MDL numbers (MFCD25477653) for precise chemical tracking . The compound features a pyridazine ring substituted with chlorine at the 6-position, linked to a four-carbon carboxylic acid chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly as a building block for complex molecules (e.g., antibacterial derivatives) .
Properties
CAS No. |
1369327-23-0 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloropyridazin-3-yl)butanoic acid typically involves the reaction of 6-chloropyridazine with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents and catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(6-chloropyridazin-3-yl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The chloropyridazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazine derivatives.
Scientific Research Applications
4-(6-chloropyridazin-3-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-chloropyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chloropyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) are synthetic auxin herbicides with phenoxy-butanoic acid backbones . Unlike 4-(6-chloropyridazin-3-yl)butanoic acid, these compounds rely on aromatic phenoxy groups for activity, which mimic natural auxins to disrupt plant growth.
Key Differences :
- Electronic Effects: The pyridazine ring in the target compound introduces nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to the purely hydrocarbon-based phenoxy groups in MCPB/2,4-DB.
- Bioactivity: Phenoxy herbicides act via auxin mimicry, while pyridazine derivatives may target enzymes or receptors in bacteria or plants .
Heterocyclic Building Blocks
Compounds like 4-bromo-7-(propan-2-yl)-1H-indole and 4-bromo-2-chloro-3-(difluoromethyl)pyridine () share heterocyclic frameworks but differ in ring systems and substituents:
Key Differences :
- Ring Reactivity : Pyridazine (two adjacent nitrogen atoms) is more electron-deficient than indole or pyridine, influencing its participation in nucleophilic substitution or metal-catalyzed reactions.
- Functional Groups : The carboxylic acid group in the target compound enhances solubility in polar solvents, unlike the halogenated pyridine/indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
